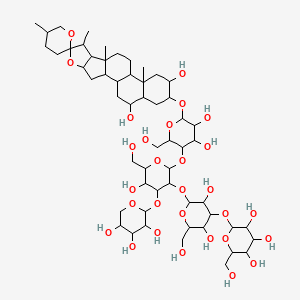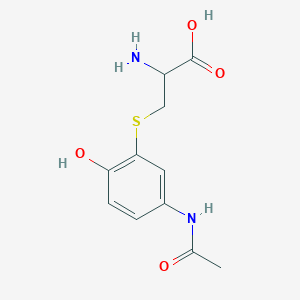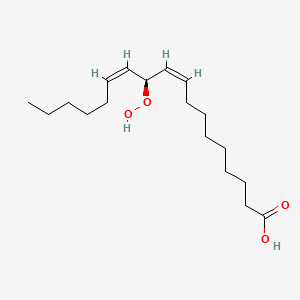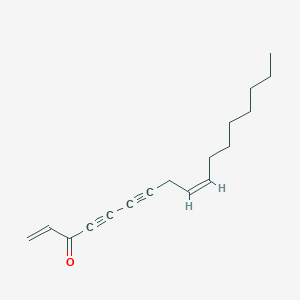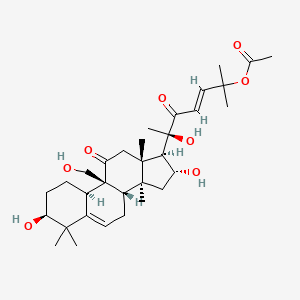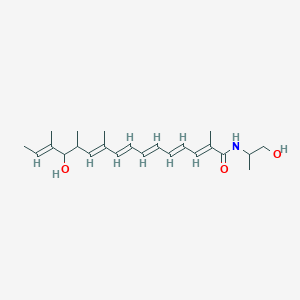
2,4,6,8,10,14-Hexadecahexaenamide, 13-hydroxy-N-(2-hydroxy-1-methylethyl)-2,10,12,14-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8,10,14-Hexadecahexaenamide, 13-hydroxy-N-(2-hydroxy-1-methylethyl)-2,10,12,14-tetramethyl- is a natural product found in Myxococcus xanthus with data available.
Scientific Research Applications
Anti-Inflammatory Properties
Oxylipins derived from microalgae, such as Chlamydomonas debaryana and Nannochloropsis gaditana, have shown significant anti-inflammatory properties. One of the compounds isolated, related to the fatty acid 16:4Δ(4,7,10,13), demonstrated substantial inhibition of TNF-α production in macrophages, suggesting potential applications in treating inflammatory conditions (de los Reyes et al., 2014).
Synthetic Applications
The compound has been explored in various synthetic applications. For example, research on the synthesis of α-tocopherol and α-tocotrienol involves similar tetramethyl compounds, indicating its utility in creating important vitamins and antioxidants (Scott et al., 1976).
Biochemical Research
In biochemical research, compounds with similar structures have been used to study reactions like heterocyclisations, which are significant in understanding various biological and chemical processes (Faivre et al., 1989).
Pharmacological Research
In pharmacology, related compounds have been investigated for their inhibitory activities against enzymes like acetylcholinesterase, which is crucial for developing treatments for conditions like Alzheimer's disease (Luo et al., 2005).
Cancer Research
The compound's derivatives have shown potential in cancer research. For example, phytochemicals isolated from plants like Chromolaena odorata exhibited cytotoxic and anticancer properties, suggesting the compound's relevance in developing new anticancer drugs (Kouamé et al., 2013).
Antioxidant Studies
Studies on antioxidants and lipid peroxidation have utilized similar hydroxy-alkenals, highlighting the compound's importance in understanding oxidative stress and its implications in various diseases (Bacot et al., 2007).
Nutritional Sciences
In nutritional science, the compound has been analyzed for its presence in food supplements and its potential influence on physiological processes, particularly in relation to polyunsaturated fatty acids (Schlotterbeck et al., 2018).
properties
CAS RN |
86934-12-5 |
|---|---|
Product Name |
2,4,6,8,10,14-Hexadecahexaenamide, 13-hydroxy-N-(2-hydroxy-1-methylethyl)-2,10,12,14-tetramethyl- |
Molecular Formula |
C23H35NO3 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,14E)-13-hydroxy-N-(1-hydroxypropan-2-yl)-2,10,12,14-tetramethylhexadeca-2,4,6,8,10,14-hexaenamide |
InChI |
InChI=1S/C23H35NO3/c1-7-18(3)22(26)20(5)15-17(2)13-11-9-8-10-12-14-19(4)23(27)24-21(6)16-25/h7-15,20-22,25-26H,16H2,1-6H3,(H,24,27)/b9-8+,12-10+,13-11+,17-15+,18-7+,19-14+ |
InChI Key |
SJFXXCHPVOUCOT-NNUNTBLTSA-N |
Isomeric SMILES |
C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C=C/C=C/C=C(\C)/C(=O)NC(C)CO)O |
SMILES |
CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
synonyms |
myxalamid D myxalamide D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1231088.png)
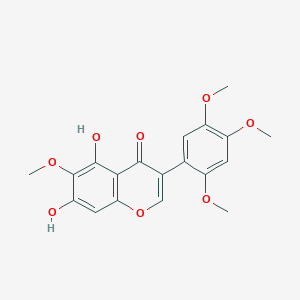


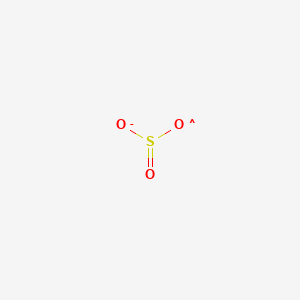
![1-butyl-3-[(E)-(2,5-dimethylphenyl)methylideneamino]thiourea](/img/structure/B1231093.png)
![(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1231095.png)
![N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1231096.png)
